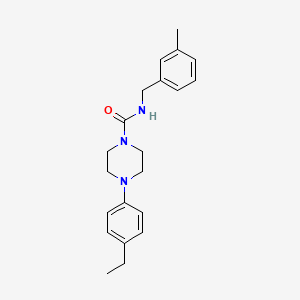![molecular formula C14H18N2O3S B15283050 1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B15283050.png)
1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole is a chemical compound belonging to the class of sulfonyl pyrazoles This compound is characterized by its unique structure, which includes an ethoxy and ethyl group attached to a phenyl ring, a sulfonyl group, and a pyrazole ring
準備方法
The synthesis of 1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenyl Sulfonyl Intermediate: The starting material, 4-ethoxy-3-ethylphenyl, undergoes sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl intermediate.
Pyrazole Ring Formation: The sulfonyl intermediate is then reacted with a suitable hydrazine derivative to form the pyrazole ring through cyclization.
Methylation: The final step involves the methylation of the pyrazole ring to obtain the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
化学反応の分析
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxide or sulfide derivatives.
Cyclization: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon).
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonylurea receptors.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as diabetes, due to its ability to modulate insulin secretion.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. One known mechanism is its ability to block potassium channels, which regulate ion flow across cell membranes. By blocking these channels, the compound can alter the electrical activity of cells and tissues, leading to various physiological effects.
類似化合物との比較
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole can be compared with other sulfonyl pyrazoles, such as:
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide: This compound also acts as a potassium channel blocker and has similar biochemical effects.
1-[(4-Ethoxy-3-ethylphenyl)sulfonyl]-4-phenylpiperazine:
The uniqueness of this compound lies in its specific structural features and its ability to modulate ion channels, making it a valuable compound for various research applications.
特性
分子式 |
C14H18N2O3S |
|---|---|
分子量 |
294.37 g/mol |
IUPAC名 |
1-(4-ethoxy-3-ethylphenyl)sulfonyl-3-methylpyrazole |
InChI |
InChI=1S/C14H18N2O3S/c1-4-12-10-13(6-7-14(12)19-5-2)20(17,18)16-9-8-11(3)15-16/h6-10H,4-5H2,1-3H3 |
InChIキー |
WYLQGCBDABTCIP-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)N2C=CC(=N2)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-5-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B15282967.png)
![4-methyl-N-[4-phenyl-6-(4-pyridinyl)-2-pyrimidinyl]benzenesulfonamide](/img/structure/B15282981.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1,3-thiazol-2-amine](/img/structure/B15282982.png)
![N,N-diallyl-4-{4-[(diallylamino)carbonyl]phenoxy}benzamide](/img/structure/B15282987.png)
![1-(4-chloro-1,2,3,5-cyclohexatetraen-1-yl)-N-[1-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282994.png)

![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-methylacetamide](/img/structure/B15283015.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15283018.png)
![Ethyl ({4-amino-5-[{4-amino-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-5-pyrimidinyl}(phenyl)methyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetate](/img/structure/B15283024.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazine](/img/structure/B15283032.png)

![N-(4-bromobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine](/img/structure/B15283040.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B15283057.png)
![6-[(2-Chlorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283065.png)
